molecular formula C17H18ClFN2O3S B2992788 3-chloro-4-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797318-03-6

3-chloro-4-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2992788
CAS No.: 1797318-03-6
M. Wt: 384.85
InChI Key: FACSUWJXVCUUJF-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClFN2O3S and its molecular weight is 384.85. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

The synthesis and characterization of new benzenesulfonamide derivatives have shown significant potential in photodynamic therapy (PDT) for cancer treatment. For example, a zinc phthalocyanine substituted with benzenesulfonamide derivative groups has demonstrated high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in PDT. Its remarkable potential lies in its good fluorescence properties and appropriate photodegradation quantum yield, which are crucial for effective cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition and Antitumor Activity

A series of benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives displayed interesting cytotoxic activities, which may be vital for further anti-tumor studies. Specifically, derivatives with trimethoxy and hydroxy substituents have shown to strongly inhibit human cytosolic carbonic anhydrase isoforms, highlighting their potential in therapeutic applications related to tumor specificity and inhibition (Gul et al., 2016).

Selectivity and Metabolism in Herbicide Application

In agricultural research, the metabolism of chlorsulfuron, a compound related to benzenesulfonamides, by plants has been identified as a key factor for its selectivity as a herbicide for cereals. This selectivity is attributed to the ability of tolerant plants like wheat, oats, and barley to rapidly metabolize chlorsulfuron into inactive products, thereby demonstrating the biological basis for its selective weed-killing properties (Sweetser, Schow, & Hutchison, 1982).

Antimicrobial and Anticancer Evaluation

The synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides has revealed compounds with significant in vitro antimicrobial and anticancer activities. Among them, specific compounds demonstrated potent activity against microbial strains and cancer cell lines, offering a foundation for future research into novel antimicrobial and anticancer agents (Kumar et al., 2014).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c1-24-14-8-9-21(11-14)13-4-2-12(3-5-13)20-25(22,23)15-6-7-17(19)16(18)10-15/h2-7,10,14,20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACSUWJXVCUUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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